Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20344964
InChI: InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3
SMILES:
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC20344964

Molecular Formula: C20H23NO3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
IUPAC Name methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3
Standard InChI Key PCIOCMQORLQMAA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C20H23NO3\text{C}_{20}\text{H}_{23}\text{NO}_{3}, with a molecular weight of 325.4 g/mol. Its structure comprises a pyrrolidine ring substituted at positions 1, 3, and 4 with a benzyl group, a methoxyphenyl group, and a methyl ester, respectively (Figure 1). The stereochemistry at the pyrrolidine ring’s chiral centers remains unspecified in current literature, though synthetic protocols often yield racemic mixtures .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H23NO3\text{C}_{20}\text{H}_{23}\text{NO}_{3}
Molecular Weight325.4 g/mol
CAS NumberNot publicly disclosed
Purity (HPLC)>95% (typical commercial grade)

The benzyl and methoxyphenyl substituents enhance lipophilicity, as evidenced by computational logP estimates of 3.2–3.8, suggesting moderate blood-brain barrier permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with commercially available pyrrolidine precursors. A representative route includes:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to construct the pyrrolidine core.

  • Substituent Introduction: Sequential alkylation and arylation reactions attach the benzyl and methoxyphenyl groups.

  • Esterification: Methyl esterification at position 3 completes the structure .

Key intermediates, such as (±)-trans-methyl 1-benzyl-4-(4-(benzyloxy)-3-methoxyphenyl)pyrrolidine-3-carboxylate, are characterized by 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy (e.g., δ 7.52–6.43 ppm for aromatic protons, δ 174.2 ppm for ester carbonyls) .

Process Challenges

  • Regioselectivity: Competing reactions at the pyrrolidine nitrogen necessitate protecting group strategies.

  • Stereocontrol: Racemization during alkylation steps remains unresolved, requiring chiral separation techniques for enantiopure products .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra reveal distinct signals for the benzyl (δ 7.28–7.34 ppm), methoxyphenyl (δ 6.83–6.89 ppm), and pyrrolidine methylene groups (δ 2.92–3.26 ppm). 13C^{13}\text{C} NMR confirms ester carbonyls at δ 170.5–174.2 ppm .

  • Mass Spectrometry: HRMS data ([M+H]+^+ = 326.1752) align with theoretical values (calc. 326.1756).

Biological Activities and Mechanisms

Central Nervous System (CNS) Effects

Pyrrolidine derivatives exhibit affinity for sigma-1 and NMDA receptors, implicating potential neuroprotective or psychotropic effects. Molecular docking simulations predict moderate binding (Ki_i ≈ 1–10 μM) to these targets, though in vitro validation is pending.

Pharmacological Applications and Limitations

Drug Development Prospects

  • Antimicrobial Resistance: As β-lactamase inhibitors, pyrrolidines could extend the lifespan of carbapenem antibiotics .

  • Neurodegenerative Diseases: Sigma-1 receptor modulation may alleviate symptoms of Alzheimer’s or Parkinson’s diseases.

Current Limitations

  • Toxicology: No acute toxicity data exist for this specific compound.

  • Bioavailability: The methyl ester may undergo rapid hydrolysis in vivo, necessitating prodrug strategies.

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundSubstituentsKey Activity
Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate1-Benzyl, 4-(2-methoxyphenyl)Putative β-lactamase inhibition
Methyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate 4,5-DiketoneSynthetic intermediate

The diketone analog lacks the methoxyphenyl group, rendering it pharmacologically inert but useful for further synthetic modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator